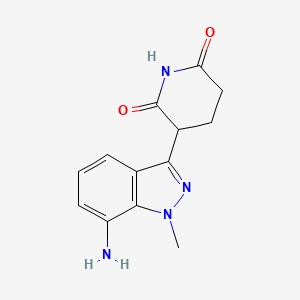![molecular formula C10H17N3O4 B13494844 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a synthetic compound that has gained attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amino acid.
Formation of the diazirine ring: The diazirine ring is introduced through a series of reactions involving the appropriate diazirine precursor.
Coupling reaction: The Boc-protected amino acid is coupled with the diazirine-containing intermediate under suitable conditions to form the final product.
Deprotection: The Boc group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazirine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the diazirine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and as a building block for more complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-phenyl-3H-diazirin-3-yl)propanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyl-3H-diazirin-3-yl)propanoic acid
Uniqueness
The uniqueness of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid lies in its specific structural features, such as the methyl-substituted diazirine ring, which imparts distinct photo-reactive properties compared to other similar compounds. This makes it particularly useful in applications requiring precise and efficient photoaffinity labeling.
Eigenschaften
Molekularformel |
C10H17N3O4 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2R)-3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
InChI-Schlüssel |
OMAJGFBHQOFABU-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(N=N1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



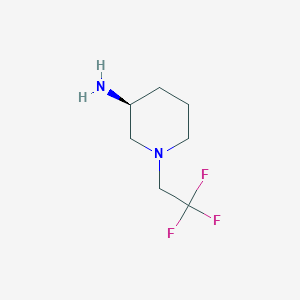

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)

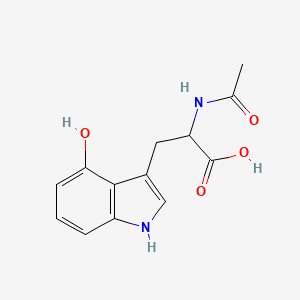

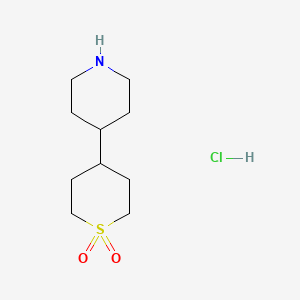
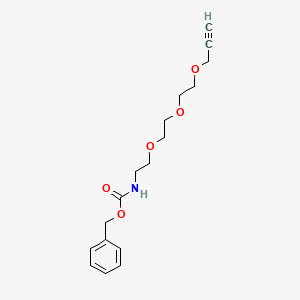
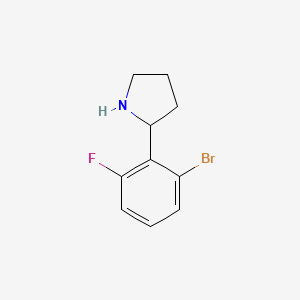
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)

